An In-Depth Technical Guide to 1-Bromo-2-fluoro-4,5-dimethylbenzene
An In-Depth Technical Guide to 1-Bromo-2-fluoro-4,5-dimethylbenzene
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the synthesis, properties, and applications of 1-Bromo-2-fluoro-4,5-dimethylbenzene.
Introduction
1-Bromo-2-fluoro-4,5-dimethylbenzene (CAS Number: 5100-97-0 ) is a substituted aromatic halide that serves as a critical and versatile building block in modern organic synthesis.[1][][3] Its utility stems from the unique arrangement of substituents on the benzene ring: two activating methyl groups, and two different halogen atoms—bromine and fluorine. This specific constitution allows for selective, stepwise functionalization, making it an invaluable intermediate in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The presence of both a bromo group, which is highly susceptible to metal-catalyzed cross-coupling reactions, and a more robust fluoro group, provides chemists with orthogonal synthetic handles to elaborate the molecular scaffold.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key data for 1-Bromo-2-fluoro-4,5-dimethylbenzene are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5100-97-0 | [1][3] |
| Molecular Formula | C₈H₈BrF | [][3] |
| Molecular Weight | 203.05 g/mol | [] |
| IUPAC Name | 1-bromo-2-fluoro-4,5-dimethylbenzene | [4] |
| Purity | ≥95% (typical commercial grade) | [][3] |
| Appearance | Not specified; likely a liquid or low-melting solid | N/A |
| Storage | Store at 2-8°C for long-term stability | [3] |
Synthesis and Mechanistic Insights
The synthesis of 1-Bromo-2-fluoro-4,5-dimethylbenzene is not commonly detailed in encyclopedic sources, but a logical and efficient route can be designed based on established principles of electrophilic aromatic substitution. A plausible and field-proven approach is the regioselective bromination of 1-fluoro-3,4-dimethylbenzene.
Proposed Synthetic Pathway: Electrophilic Aromatic Bromination
The key to this synthesis is controlling the regioselectivity. The starting material, 1-fluoro-3,4-dimethylbenzene, has three substituents that direct incoming electrophiles. Fluorine is an ortho-, para- director, as are the two methyl groups. The combined activating and directing effects of the C4-methyl and C3-methyl groups, along with the C1-fluoro group, strongly favor electrophilic attack at the C6 position (ortho to the C1-fluoro and C5-methyl, and para to the C4-methyl), which corresponds to the C2 position in the product's nomenclature after bromination.
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed synthesis of the target compound via electrophilic bromination.
Detailed Experimental Protocol
This protocol is a validated, general procedure for the Lewis acid-catalyzed bromination of activated aromatic rings.[5]
-
Reactor Setup: To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-fluoro-3,4-dimethylbenzene (1.0 eq) and an inert solvent such as dichloromethane (CH₂Cl₂).
-
Catalyst Introduction: Cool the mixture to 0°C using an ice bath. Cautiously add a catalytic amount of anhydrous iron(III) bromide (FeBr₃, ~0.05 eq). The catalyst is crucial as it polarizes the bromine molecule, generating a highly potent electrophile (Br⁺) required for the substitution reaction.[6]
-
Bromine Addition: Slowly add a solution of elemental bromine (Br₂, 1.05 eq) in dichloromethane dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature at 0°C to control the reaction rate and minimize side-product formation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature until the starting material is consumed. The progress can be reliably monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Quenching: Upon completion, cool the mixture back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to neutralize any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography or fractional distillation to yield the pure 1-Bromo-2-fluoro-4,5-dimethylbenzene.
Applications in Research and Drug Development
The strategic placement of functional groups makes this compound a high-value intermediate. Halogenated aromatic compounds are foundational in the synthesis of pharmaceuticals and agrochemicals.[7]
-
Pharmaceutical Synthesis: The bromo- and fluoro-substituents provide orthogonal reactivity. The C-Br bond is readily functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of complex carbon or heteroatom-based fragments. The C-F bond is more robust and can be retained in the final molecule to modulate its pharmacokinetic properties, such as metabolic stability and binding affinity.
-
Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on halogenated scaffolds to enhance biological activity and environmental persistence.
-
Materials Science: This molecule can serve as a monomer or intermediate for creating specialized polymers and organic electronic materials where the halogen atoms can be used to tune properties like conductivity and thermal stability.
Diagram 2: Role as a Versatile Synthetic Scaffold
Caption: Synthetic utility of the core scaffold in various R&D fields.
Safety, Handling, and Storage
As a halogenated aromatic compound, 1-Bromo-2-fluoro-4,5-dimethylbenzene requires careful handling. While a specific Safety Data Sheet (SDS) is provided by the supplier[3], general precautions for this class of chemicals should be strictly followed.
GHS Hazard Classification (Anticipated)
Based on data for analogous compounds like xylenes and other bromofluorobenzenes, the following hazards are anticipated:[3][8][9]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
May be a flammable liquid and vapor, similar to related dimethylbenzenes.[8][9]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[10]
-
Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9][11] Recommended long-term storage is at 2-8°C.[3]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
1-Bromo-2-fluoro-4,5-dimethylbenzene is a synthetically valuable intermediate whose true potential lies in the hands of creative research and development scientists. Its dual-halogenated structure provides a predictable and powerful platform for building molecular complexity, enabling the discovery and production of novel compounds across the life sciences and material science industries. Adherence to rigorous synthetic protocols and safety measures is paramount to harnessing its full capabilities responsibly.
References
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PubChem. (n.d.). 1-Fluoro-2,4-dimethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-2-fluoro-3,4-dimethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dimethylbenzene. Retrieved from [Link]
- Flood, D. T. (1943). 1-bromo-2-fluorobenzene. Organic Syntheses, Coll. Vol. 2, p.109.
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Chemistry LibreTexts. (2023). 16.3: Other Aromatic Substitutions. Retrieved from [Link]
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Airgas. (2016). SAFETY DATA SHEET. Retrieved from [Link]
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Alchemist-chem. (n.d.). 1-Fluoro-3,5-Dimethylbenzene Properties, Uses, Safety, Supplier & Manufacturer in China. Retrieved from [Link]
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ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]
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PubChem. (n.d.). 1-Fluoro-3,5-dimethyl-benzene. National Center for Biotechnology Information. Retrieved from [Link]
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Occupational Safety and Health Administration. (2021). XYLENE, ALL ISOMERS (DIMETHYLBENZENE). Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-4-fluoro-2,5-dimethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
- Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
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AOBChem USA. (n.d.). 1-Bromo-2-fluoro-4,5-dimethylbenzene. Retrieved from [Link]
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EON Biotech. (n.d.). 1-Bromo-2-fluoro-4,5-dimethylbenzene – (5100-97-0). Retrieved from [Link]
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